![molecular formula C20H20N4O4S B2578161 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897470-78-9](/img/structure/B2578161.png)
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone, also known as EBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EBP is a member of the phenylpiperazine class of compounds and has been shown to exhibit a range of biological activities. In
Scientific Research Applications
Antimicrobial Activity
Compounds related to (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone have been explored for their antimicrobial properties. Studies show that such compounds demonstrate varying degrees of activity against bacterial and fungal strains. For instance, derivatives of benzothiazole and piperazine, including similar compounds, have been tested for in vitro antimicrobial activity, showing modest results against various strains (Patel, Agravat, & Shaikh, 2011). Similarly, other research has synthesized and evaluated a series of compounds for antibacterial activity, with some demonstrating moderate to good efficacy (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-mycobacterial Chemotypes
Certain compounds with a similar structure have been identified as potential anti-mycobacterial chemotypes. For example, a study involving benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified these as new chemotypes with potential anti-tubercular activity. The study found several compounds within this category showing promising results against Mycobacterium tuberculosis with low cytotoxicity (Pancholia et al., 2016).
Corrosion Inhibition
Research has also been conducted on the use of similar compounds as corrosion inhibitors. For instance, a study on organic inhibitors including related compounds showed significant inhibition efficiency on the corrosion of mild steel in acidic media. This suggests potential industrial applications for these compounds in protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Electrochemical Synthesis
Compounds in this category have been used in electrochemical synthesis. A study explored the electrochemical synthesis of new arylthiobenzazoles using related compounds, indicating the utility of these chemicals in the electrochemical production of novel compounds (Amani & Nematollahi, 2012).
Antitumor Activity
In the field of oncology, similar compounds have been synthesized and evaluated for their potential antitumor activity. Some studies have indicated inhibitory effects on the growth of various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXIFBGJHMOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

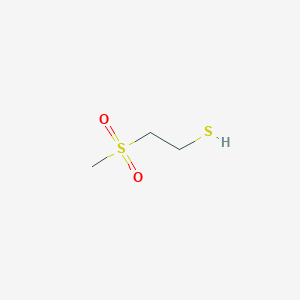
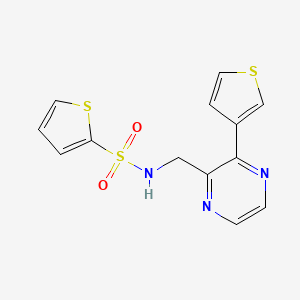
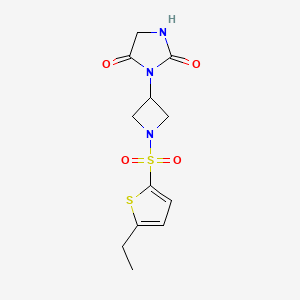
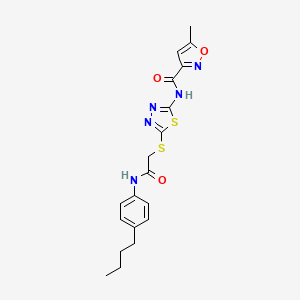
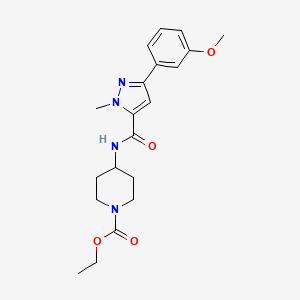
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)
![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)
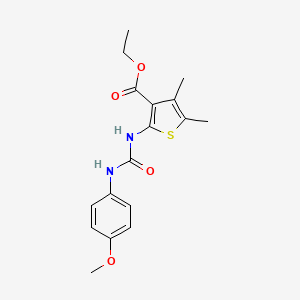
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2578094.png)
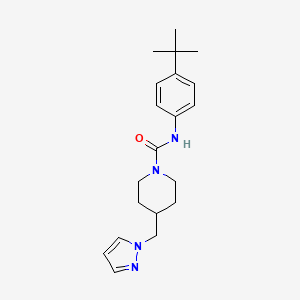
![7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578098.png)
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)